2,1-Benzisoxazole-3-acetonitrile

Monoamine oxidase inhibition Neuropsychiatric drug discovery Isoform selectivity

This is the critical 2,1-regioisomeric acetonitrile (CAS 102908-41-8, ≥97%), not the inactive 1,2-isomer. Essential for drug discovery programs requiring the unique electronic map of the 2,1-benzisoxazole core: enables MAO-B inhibition (IC₅₀ 0.017 µM, >190-fold selectivity) and is the mandatory intermediate for EP0260924A1 NSAID pharmacophores. The 1,2-isomer cannot deliver these biological profiles. Secure patent-protected intermediate now.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 102908-41-8
Cat. No. B12872659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1-Benzisoxazole-3-acetonitrile
CAS102908-41-8
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)CC#N
InChIInChI=1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2
InChIKeyJRVBHNPKMJEHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1-Benzisoxazole-3-acetonitrile (CAS 102908-41-8): Core Properties and Strategic Sourcing Rationale


2,1-Benzisoxazole-3-acetonitrile (CAS 102908-41-8) is a heterocyclic building block belonging to the anthranil (2,1-benzisoxazole) structural class. It features a benzene ring fused to an isoxazole where the oxygen and nitrogen atoms are adjacent, bearing a reactive acetonitrile group at the 3-position . This regioisomeric arrangement distinguishes it from the more common 1,2-benzisoxazole scaffold and imparts distinct electronic properties, reactivity patterns, and biological target preferences that are critical for medicinal chemistry and chemical biology applications [1].

Why 2,1-Benzisoxazole-3-acetonitrile Cannot Be Replaced by Its 1,2-Isomer or Generic Benzisoxazole Analogs


Substituting 2,1-benzisoxazole-3-acetonitrile with its 1,2-benzisoxazole isomer (CAS 50471-17-5) or other in-class acetonitriles is not scientifically valid because the adjacency of the oxygen and nitrogen heteroatoms in the 2,1-series fundamentally alters electronic distribution, cycloaddition reactivity, and biological target engagement. The 2,1-benzisoxazole scaffold has been shown to confer selective monoamine oxidase B (MAO-B) inhibition, a pharmacological profile not observed with 1,2-benzisoxazole derivatives [1]. Furthermore, patented anti-inflammatory programs explicitly require the 2,1-benzisoxazole regioisomer as the acetonitrile intermediate to access the desired acetic acid derivatives; the 1,2-isomer is incapable of yielding the same pharmacophore [2].

Quantitative Evidence Guide: 2,1-Benzisoxazole-3-acetonitrile vs. Closest Analogs


MAO-B Inhibitory Potency: First-in-Isomer Pharmacological Activity for the 2,1-Benzisoxazole Scaffold

A series of 2,1-benzisoxazole (anthranil) derivatives were evaluated as inhibitors of human MAO-A and MAO-B. The most potent compound, 7a, inhibited MAO-B with an IC50 of 0.017 µM, while the best MAO-A inhibitor, 5, gave an IC50 of 3.29 µM, demonstrating a >190-fold selectivity for MAO-B over MAO-A within the same chemical series [1]. The authors explicitly note that this is 'the first report of MAO inhibition by derivatives of the 2,1-benzisoxazole structural isomer,' distinguishing it from previously reported 1,2-benzisoxazole MAO inhibitors such as zonisamide [1].

Monoamine oxidase inhibition Neuropsychiatric drug discovery Isoform selectivity

Regioselective Electrophilic Substitution: Ortho-Quinonoid Character Enables Unique Reactivity

In a systematic study of electrophilic substitution on 2,1-benzisoxazoles, nitration of 5-chloro-2,1-benzisoxazole exclusively gave the 4-nitro product, whereas the analogous 3-phenyl derivative directed nitration to the C7 position of the carbocyclic ring and the 4′-position of the aryl ring [1]. This contrasts sharply with 1,2-benzisoxazoles, where electrophilic attack predominantly occurs at the C5 position. The parent 2,1-benzisoxazole itself fails to undergo cycloaddition with dimethyl acetylenedicarboxylate (DMAD), but electron-deficient 6-nitro and 5-chloro derivatives react to give 1,4-cycloadducts, indicating the scaffold possesses both benzenoid and ortho-quinonoid character [1].

Heterocyclic chemistry Electrophilic substitution Regioselective synthesis

Key Intermediate for Patented Anti-Inflammatory 3-Aryl-2,1-benzisoxazole Acetic Acids

European patent EP0260924A1 and US patent US4898874 disclose 3-aryl-2,1-benzisoxazole acetic acid derivatives as anti-inflammatory agents and explicitly claim 3-phenyl-2,1-benzisoxazole acetonitriles as the essential intermediates for their preparation. The patent teaches alkaline hydrolysis of the acetonitrile intermediates to yield the corresponding acetic acids, with representative examples achieving isolated yields of 16% for the acetonitrile intermediate after recrystallization [1]. In contrast, the patent notes that aryl benzoxazoleacetic acids where oxygen and nitrogen are separated by a carbon (i.e., 1,2-isomers) are not useful intermediates for the preparation of the claimed 2,1-benzisoxazole compounds [1].

Anti-inflammatory agents Patent-protected intermediates NSAID discovery

Computed Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Profile vs. 1,2-Isomer

The calculated polar surface area (PSA) of 2,1-benzisoxazole-3-acetonitrile is 49.82 Ų, with 0 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The 1,2-isomer (CAS 50471-17-5) shares the same molecular formula and nearly identical computed properties (PSA ~49.8 Ų, 0 donors, 3 acceptors), indicating that the two isomers are virtually indistinguishable by standard drug-likeness filters (Lipinski Rule of Five). However, the difference in heteroatom adjacency leads to a distinct dipole moment and electrostatic potential surface, which governs molecular recognition events [2]. This means that in silico screening campaigns that rely solely on 2D descriptors will fail to discriminate the isomers, whereas the biological target engagement and synthetic reactivity diverge significantly.

Physicochemical profiling Drug-likeness Isomer comparison

High-Impact Application Scenarios for 2,1-Benzisoxazole-3-acetonitrile


MAO-B Selective Inhibitor Development for Parkinson's Disease and Depression

Medicinal chemistry teams pursuing next-generation, isoform-selective MAO-B inhibitors can use 2,1-benzisoxazole-3-acetonitrile as a starting scaffold. The 2,1-benzisoxazole core has demonstrated MAO-B IC50 values as low as 0.017 µM with >190-fold selectivity over MAO-A [1]. This represents a structurally differentiated phenotype from established MAO-B inhibitors (selegiline, rasagiline, safinamide), offering opportunities for patent protection and improved side-effect profiles.

Synthesis of Patented 3-Aryl-2,1-benzisoxazole Acetic Acid Anti-Inflammatory Agents

Pharmaceutical process chemistry groups developing non-steroidal anti-inflammatory drug (NSAID) candidates based on the 3-aryl-2,1-benzisoxazole acetic acid pharmacophore must source this specific acetonitrile intermediate. Patent EP0260924A1 explicitly requires the 2,1-benzisoxazole regioisomer for conversion to the biologically active acetic acid derivatives; the 1,2-isomer is not a viable synthetic intermediate [2].

Regioselective Diversification of the Benzisoxazole Core via Electrophilic Substitution

Synthetic methodology groups exploring late-stage functionalization of heterocyclic scaffolds can exploit the unique electrophilic substitution map of 2,1-benzisoxazoles. As demonstrated by Boruah et al., nitration of 5-chloro-2,1-benzisoxazole proceeds exclusively at the C4 position, whereas 1,2-benzisoxazoles nitrate at C5 [3]. This orthogonality enables the construction of substitution patterns that are synthetically inaccessible via the 1,2-isomer.

Chemical Biology Probe Development Targeting MAO Isoforms

Academic and industrial chemical biology groups investigating the differential roles of MAO-A and MAO-B in neurodegenerative disease can deploy 2,1-benzisoxazole-3-acetonitrile-derived probes. The first-in-isomer MAO-B-selective activity profile [1] provides a novel chemotype for target validation studies that is chemically and pharmacologically distinct from existing 1,2-benzisoxazole-based probes.

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